[(1-Fluorocyclopentyl)methyl](hexyl)amine
Description
(1-Fluorocyclopentyl)methylamine is a fluorinated secondary amine featuring a cyclopentyl ring substituted with a fluorine atom at the 1-position and a hexyl chain attached via a methylene bridge. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and spatial properties.
Properties
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]hexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24FN/c1-2-3-4-7-10-14-11-12(13)8-5-6-9-12/h14H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFLNZNFYAUQFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCC1(CCCC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-Fluorocyclopentyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic compounds often enhances their pharmacological properties, including increased binding affinity to biological targets and improved metabolic stability. This article reviews the biological activity of (1-Fluorocyclopentyl)methylamine, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of (1-Fluorocyclopentyl)methylamine can be represented as follows:
- Chemical Formula : C_{11}H_{16}FN
- Molecular Weight : 185.25 g/mol
- SMILES Notation : CC(C)CCCN(C1CC(C1)F)C
This compound features a cyclopentane ring with a fluorine substitution, which is known to influence its interaction with biological systems.
The biological activity of (1-Fluorocyclopentyl)methylamine is primarily attributed to its ability to interact with various receptors and enzymes. The presence of the fluorine atom enhances the compound's binding affinity to specific targets, modulating their activity. This mechanism is crucial for its potential applications in treating various diseases.
1. Antimicrobial Activity
Research has indicated that compounds similar to (1-Fluorocyclopentyl)methylamine possess antimicrobial properties. For instance, studies on fluorinated quinolones have demonstrated their effectiveness against Gram-positive bacteria such as Staphylococcus and Streptococcus species, suggesting a potential for similar activity in the compound of interest .
2. Anti-inflammatory Properties
Compounds containing fluorinated amines have been explored for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses. Further studies are needed to elucidate the specific pathways affected by (1-Fluorocyclopentyl)methylamine.
3. Anticancer Potential
The anticancer activity of fluorinated compounds has been well-documented. For example, fluorinated pyridine derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . Investigating (1-Fluorocyclopentyl)methylamine could reveal similar properties.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (1-Fluorocyclopentyl)methylamine with analogous amines, focusing on structural variations, physicochemical properties, and functional implications.
Substituent Effects: Fluorocyclopentyl vs. Other Aromatic/Non-Aromatic Groups
Key Compounds :
(Furan-2-yl)methylamine (CAS 882751-30-6, ) Structure: Hexyl chain + furan-2-ylmethyl group. Properties: Liquid at room temperature, molecular weight 181.28 g/mol. This difference may affect solubility and reactivity in nucleophilic substitutions.
(4-Chlorophenyl)methylamine (CAS 104868-32-8, ) Structure: Hexyl chain + 4-chlorobenzyl group. Properties: Molecular weight 225.76 g/mol, solid state (inferred from higher MW). Comparison: The chlorine atom provides moderate electronegativity but lacks fluorine’s strong inductive effects.
Methoctramine Precursors () Example: SMP (6-aminohexyl[(2-methoxyphenyl)methyl]amine). Comparison: The methoxyphenyl group offers both aromaticity and hydrogen-bonding capacity, whereas the fluorocyclopentyl group in the target compound prioritizes steric shielding and lipophilicity.
Alkyl Chain Length and Steric Effects
Key Compounds :
N-Methylhexylamine (CAS 35161-70-7, )
- Structure : Hexyl chain + methyl group.
- Properties : Lower steric hindrance (A-value for methyl = 1.7 vs. hexyl = 1.95, ).
- Comparison : The absence of a fluorocyclopentyl group reduces steric bulk, increasing reactivity in alkylation or acylation reactions.
Crystals with n-Alkyl Amine Substitutions ()
- Examples : Methyl-, ethyl-, propyl-, butyl-, hexyl-, and octyl-substituted amines.
- Comparison : Longer alkyl chains (e.g., hexyl vs. methyl) enhance hydrophobicity and influence crystal packing. Hexyl chains balance solubility and membrane permeability in bioactive compounds.
Fluorinated Cycloalkyl vs. Non-Fluorinated Analogues
Key Compound :
Cyclohexyl(phenyl)methylamine () Structure: Cyclohexyl-phenyl group + hexyl chain. Comparison: The non-fluorinated cyclohexyl group lacks electronegativity, reducing dipole interactions.
Physicochemical and Functional Data
| Compound | Molecular Weight (g/mol) | Substituent Effects | State (RT) | Key Functional Implications |
|---|---|---|---|---|
| (1-Fluorocyclopentyl)methylamine | ~223.3 (estimated) | High electronegativity (F), steric bulk | Liquid* | Metabolic stability, lipophilicity |
| (Furan-2-yl)methylamine | 181.28 | π-electron density (furan) | Liquid | Enhanced solubility, H-bonding |
| (4-Chlorophenyl)methylamine | 225.76 | Moderate electronegativity (Cl) | Solid | Rigidity, aromatic interactions |
| N-Methylhexylamine | 115.23 | Low steric hindrance | Liquid | High reactivity in alkylation |
*Predicted based on analogous compounds.
Key Research Findings
- Steric Hindrance : The hexyl group in the target compound has an A-value of 1.95, higher than methyl (1.7) but lower than tert-butyl (4.0), indicating moderate steric shielding during reactions .
- Synthetic Accessibility : Fluorocyclopentyl groups may complicate synthesis due to fluorine’s strong electron-withdrawing effects, requiring optimized conditions for nucleophilic substitutions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
